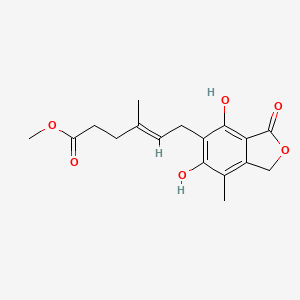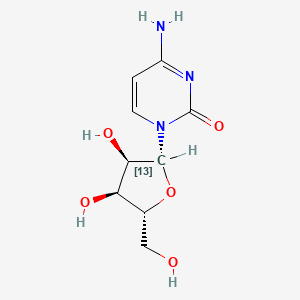![molecular formula C30H55NO5 B583592 [(2S)-1-[(2R,3S)-3-hexyl-4-oxooxetan-2-yl]tridecan-2-yl] (2S)-2-acetamido-4-methylpentanoate CAS No. 1356841-82-1](/img/structure/B583592.png)
[(2S)-1-[(2R,3S)-3-hexyl-4-oxooxetan-2-yl]tridecan-2-yl] (2S)-2-acetamido-4-methylpentanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Desformyl N-Acetyl (S,S,R,S)-Orlistat is a chemical impurity associated with Orlistat, a well-known anti-obesity drug. Orlistat works by inhibiting pancreatic lipase, an enzyme that breaks down triglycerides in the intestine. The presence of impurities like N-Desformyl N-Acetyl (S,S,R,S)-Orlistat can affect the purity, efficacy, and safety of the pharmaceutical product.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Desformyl N-Acetyl (S,S,R,S)-Orlistat typically involves the modification of the Orlistat molecule. This can be achieved through various chemical reactions such as acetylation and de-formylation under controlled conditions. Specific reagents and catalysts are used to facilitate these reactions, ensuring the desired stereochemistry is maintained.
Industrial Production Methods
In an industrial setting, the production of N-Desformyl N-Acetyl (S,S,R,S)-Orlistat would involve large-scale chemical processes with stringent quality control measures. The use of high-purity reagents, optimized reaction conditions, and advanced purification techniques are essential to minimize the presence of impurities and ensure the consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-Desformyl N-Acetyl (S,S,R,S)-Orlistat can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen or removal of hydrogen.
Reduction: Addition of hydrogen or removal of oxygen.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation might yield a more oxidized form of the compound, while reduction could produce a more reduced form
Aplicaciones Científicas De Investigación
N-Desformyl N-Acetyl (S,S,R,S)-Orlistat has several applications in scientific research:
Chemistry: Used as a reference standard for analytical methods to ensure the purity of Orlistat.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its effects on lipid metabolism and potential therapeutic uses.
Industry: Utilized in the development and quality control of pharmaceutical formulations.
Mecanismo De Acción
The mechanism of action of N-Desformyl N-Acetyl (S,S,R,S)-Orlistat involves its interaction with enzymes involved in lipid metabolism. It may inhibit or modify the activity of these enzymes, leading to changes in the breakdown and absorption of fats. The specific molecular targets and pathways involved would require detailed biochemical studies to elucidate.
Comparación Con Compuestos Similares
Similar Compounds
Orlistat: The parent compound, widely used as an anti-obesity drug.
N-Formyl Orlistat: Another impurity with a formyl group instead of an acetyl group.
N-Acetyl Orlistat: A related compound with an acetyl group.
Uniqueness
N-Desformyl N-Acetyl (S,S,R,S)-Orlistat is unique due to its specific structural modifications, which can influence its chemical and biological properties. Comparing it with similar compounds helps in understanding its distinct characteristics and potential implications in pharmaceutical applications.
Propiedades
IUPAC Name |
[(2S)-1-[(2R,3S)-3-hexyl-4-oxooxetan-2-yl]tridecan-2-yl] (2S)-2-acetamido-4-methylpentanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H55NO5/c1-6-8-10-12-13-14-15-16-17-19-25(35-30(34)27(21-23(3)4)31-24(5)32)22-28-26(29(33)36-28)20-18-11-9-7-2/h23,25-28H,6-22H2,1-5H3,(H,31,32)/t25-,26-,27-,28+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WENJWPDXCKEUOZ-LAJGZZDBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(CC1C(C(=O)O1)CCCCCC)OC(=O)C(CC(C)C)NC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCC[C@@H](C[C@@H]1[C@@H](C(=O)O1)CCCCCC)OC(=O)[C@H](CC(C)C)NC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H55NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90747533 |
Source


|
| Record name | (2S)-1-[(2R,3S)-3-Hexyl-4-oxooxetan-2-yl]tridecan-2-yl N-acetyl-L-leucinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90747533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
509.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1356841-82-1 |
Source


|
| Record name | (2S)-1-[(2R,3S)-3-Hexyl-4-oxooxetan-2-yl]tridecan-2-yl N-acetyl-L-leucinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90747533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Hydrazinecarboxylic acid, [1-methyl-2-(methylthio)ethylidene]-, ethyl ester (9CI)](/img/new.no-structure.jpg)








